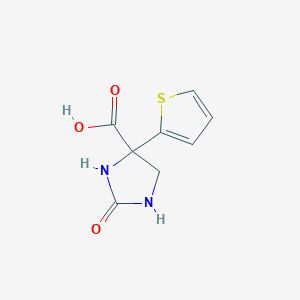![molecular formula C22H20N4O2S B2881576 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide CAS No. 941942-50-3](/img/structure/B2881576.png)
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a novel synthetic compound with promising applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by its unique thiazolo[4,5-d]pyridazinone scaffold, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide involves several steps:
Formation of the Thiazolo[4,5-d]pyridazinone Core: : The initial step involves the cyclization of 2-aminopyridazine with α-bromoacetophenone in the presence of a base to form 2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-one.
Acylation Reaction: : The next step is the acylation of the thiazolo[4,5-d]pyridazinone core with phenethylamine in the presence of acetic anhydride and a base to yield the final product, this compound.
Industrial Production Methods: Industrial production methods would typically involve similar reaction steps but optimized for scale. Large reactors, continuous flow systems, and automated monitoring of reaction conditions ensure high yields and purity of the final product. Catalysts and process optimizations are used to minimize side reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by reagents such as hydrogen peroxide or peracids.
Reduction: : Reduction of specific functional groups can be achieved using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: : The phenyl and thiazolo groups are susceptible to electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution agents: Halogens, sulfonic acids, and various nucleophiles.
Major Products Formed: Oxidation typically leads to the formation of corresponding sulfoxides or sulfones. Reduction can produce simpler amines, while substitution reactions yield various derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized as a precursor or intermediate in the synthesis of other complex organic compounds. Biology : Investigated for its potential as a biochemical probe due to its unique scaffold. Medicine : Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities. Industry : Applied in materials science for the development of novel polymers and coatings due to its stability and structural characteristics.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets within biological systems. The unique thiazolo[4,5-d]pyridazinone scaffold allows it to bind selectively to enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases or interfere with DNA synthesis pathways, leading to altered cellular processes.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects: The thiazolo[4,5-d]pyridazinone scaffold is distinct and offers unique binding properties compared to other heterocyclic compounds. This makes 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide particularly valuable in drug design.
Similar Compounds
2-Methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl derivatives: : These share the core structure but differ in functional groups.
Benzothiazoles and Pyridazines: : Both feature similar heterocyclic structures but lack the combined thiazolo[4,5-d]pyridazinone core, leading to different chemical properties and applications.
This compound stands out due to its versatile applications and unique structure, making it a significant topic of ongoing scientific research.
Eigenschaften
IUPAC Name |
2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-24-20-21(29-15)19(17-10-6-3-7-11-17)25-26(22(20)28)14-18(27)23-13-12-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCXHBHZSHQTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate](/img/structure/B2881496.png)


![3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2881500.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2881504.png)

![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)




![1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2881514.png)
![N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B2881515.png)
